

Characterization of Ozagrel Impurity III: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Ozagrel impurity III

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **Ozagrel Impurity III**, a potential process-related impurity in the synthesis of the antiplatelet agent Ozagrel. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of this impurity to ensure the quality and safety of Ozagrel drug products.

Physicochemical Properties

Ozagrel Impurity III, chemically known as (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate, is a derivative of cinnamic acid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |
|-------------------|---|--------|
| Chemical Name | (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate | N/A |
| CAS Number | 866157-50-8 | N/A |
| Molecular Formula | C ₁₅ H ₁₆ N ₂ O ₂ | N/A |
| Molecular Weight | 256.30 g/mol | N/A |

Synthesis and Formation

Ozagrel Impurity III is a potential byproduct in the synthesis of Ozagrel. One plausible route for its formation involves the esterification of Ozagrel's carboxylic acid functional group with ethanol, which may be present as a solvent or reagent. The synthesis of Ozagrel itself typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with a suitable reagent to form the acrylic acid side chain.

A general synthetic scheme for a related compound, an ozagrel–paeonol codrug, involves the activation of the carboxylic acid of Ozagrel using thionyl chloride (SOCl₂) in the presence of DMF, followed by reaction with the desired alcohol or amine.[1] A similar reaction with ethanol could lead to the formation of **Ozagrel Impurity III**.

Analytical Characterization

Comprehensive analytical characterization is crucial for the unequivocal identification and quantification of **Ozagrel Impurity III**. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Ozagrel from its impurities, including Impurity III. While a specific method for the separation of Impurity III has not been detailed in the available literature, a general approach for Ozagrel and its degradation products can be adapted.

Experimental Protocol:

- **Column:** A reversed-phase column, such as a C18 or C8, is typically used for the separation of Ozagrel and its related substances.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

- Detection: UV detection at a wavelength where both Ozagrel and Impurity III exhibit significant absorbance is appropriate.
- Flow Rate and Temperature: These parameters should be optimized to achieve efficient separation within a reasonable run time.

Forced degradation studies are recommended to demonstrate the specificity of the analytical method.^{[2][3][4][5][6]} These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method should be able to resolve Ozagrel from all generated impurities.

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation of **Ozagrel Impurity III**.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule. While specific NMR data for **Ozagrel Impurity III** is not publicly available, the expected chemical shifts can be predicted based on the structure of Ozagrel and related cinnamate esters.^{[7][8]}

Expected ¹H NMR Spectral Features:

- Aromatic Protons: Signals corresponding to the protons on the phenyl and imidazole rings.
- Vinylic Protons: Two doublets for the trans-alkene protons of the cinnamate moiety.
- Methylene Protons: A singlet for the methylene group connecting the imidazole and phenyl rings.
- Ethyl Protons: A quartet and a triplet corresponding to the ethyl ester group.

Expected ¹³C NMR Spectral Features:

- Signals for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, the methylene carbon, and the ethyl carbons.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, further confirming its structure.

Experimental Protocol:

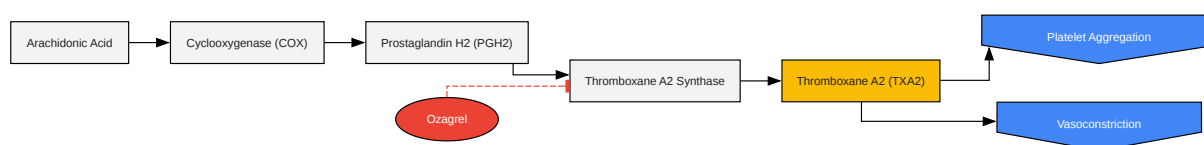
- **Ionization Technique:** Electrospray ionization (ESI) is a suitable technique for ionizing Ozagrel and its impurities.
- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.
- **Fragmentation Analysis (MS/MS):** Tandem mass spectrometry should be performed to study the fragmentation pattern of the protonated molecule $[M+H]^+$. The fragmentation can provide valuable information about the different structural motifs within the molecule.

Signaling Pathway Context

Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase.[9][10] This enzyme is a key component of the arachidonic acid cascade and is responsible for the synthesis of TXA2, a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, Ozagrel reduces the levels of TXA2, leading to vasodilation and inhibition of platelet aggregation. This mechanism of action is central to its therapeutic effects in conditions such as ischemic stroke.

The presence of Impurity III could potentially impact the efficacy or safety of Ozagrel. It is important to consider whether the impurity itself has any pharmacological activity or if it could interfere with the action of Ozagrel.

Below is a simplified diagram of the signaling pathway affected by Ozagrel.



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Caption: Simplified signaling pathway of Ozagrel's mechanism of action.

Conclusion

The thorough characterization of **Ozagrel Impurity III** is a critical aspect of ensuring the quality and safety of Ozagrel drug products. This guide provides a framework for the analytical methodologies and contextual understanding necessary for this endeavor. Further research to obtain and publish detailed spectroscopic data for this impurity is highly encouraged to facilitate its routine monitoring and control in pharmaceutical manufacturing.

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